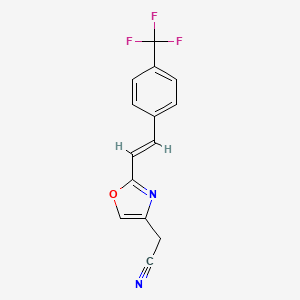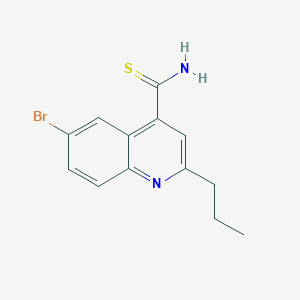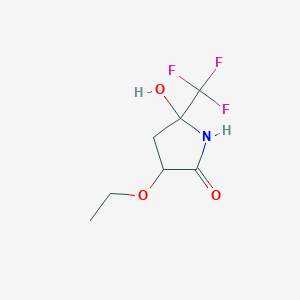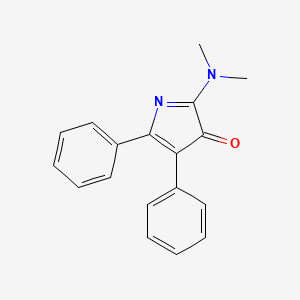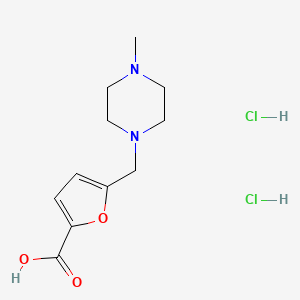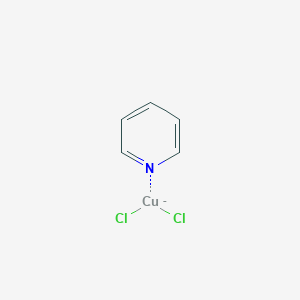![molecular formula C10H7IN2O2 B15208835 1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]- CAS No. 61442-12-4](/img/structure/B15208835.png)
1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of an iodophenyl group attached to an amino-pyrrole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione typically involves the reaction of 4-iodoaniline with maleimide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst like palladium on carbon (Pd/C). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved yield, and reduced production time. The use of automated systems also ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO, often at elevated temperatures.
Major Products Formed:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated structures.
- Substituted derivatives with various functional groups replacing the iodine atom .
Scientific Research Applications
1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: Exhibits similar biological activities but differs in its structural framework and specific applications.
N-(4-Iodophenyl)-β-alanine derivatives: Share the iodophenyl group but have different core structures and biological properties.
4-Iodo-L-phenylalanine: Another iodophenyl-containing compound with distinct uses in peptide synthesis and protein engineering.
Uniqueness: 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione stands out due to its unique combination of the iodophenyl group and the pyrrole-dione core, which imparts specific chemical reactivity and biological activity.
Properties
CAS No. |
61442-12-4 |
|---|---|
Molecular Formula |
C10H7IN2O2 |
Molecular Weight |
314.08 g/mol |
IUPAC Name |
1-(4-iodoanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H7IN2O2/c11-7-1-3-8(4-2-7)12-13-9(14)5-6-10(13)15/h1-6,12H |
InChI Key |
JCOHSBHGVKOGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN2C(=O)C=CC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


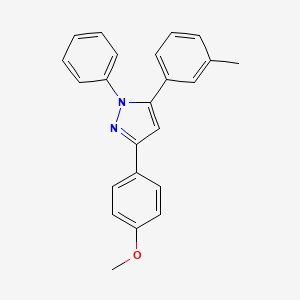
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)
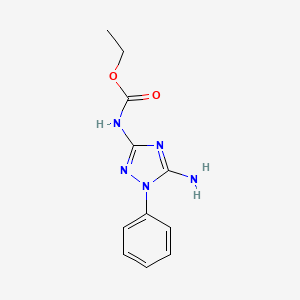
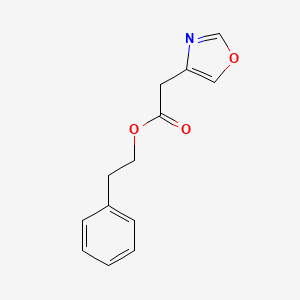
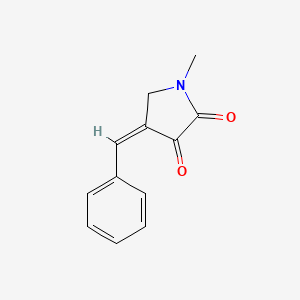
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
